molecular formula C20H18ClN3O3 B12488330 (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12488330
M. Wt: 383.8 g/mol
InChI Key: ILKQUTYXGFFJSP-UHFFFAOYSA-N
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Description

(5E)-5-(1-{[(2-chlorophenyl)methyl]amino}ethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring substituted with chlorophenyl and methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1-{[(2-chlorophenyl)methyl]amino}ethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the chlorophenyl and methylphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1-{[(2-chlorophenyl)methyl]amino}ethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(5E)-5-(1-{[(2-chlorophenyl)methyl]amino}ethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(1-{[(2-chlorophenyl)methyl]amino}ethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(1-{[(2-chlorophenyl)methyl]amino}ethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique substitution pattern and potential applications across various fields. Its structural features and reactivity profile make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

5-[N-[(2-chlorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxy-1-(4-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H18ClN3O3/c1-12-7-9-15(10-8-12)24-19(26)17(18(25)23-20(24)27)13(2)22-11-14-5-3-4-6-16(14)21/h3-10,26H,11H2,1-2H3,(H,23,25,27)

InChI Key

ILKQUTYXGFFJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C(=NCC3=CC=CC=C3Cl)C)O

Origin of Product

United States

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